Aflavazole

Description

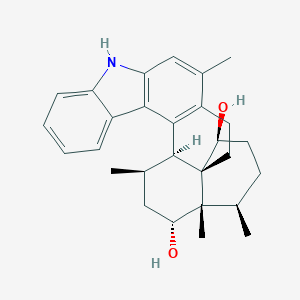

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,6S,7R,10S,11S)-3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOHHTZVIKVEM-KOOUEZQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928097 | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133401-09-9 | |

| Record name | Aflavazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133401099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Aflavazole: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflavazole is a structurally complex indole diterpenoid natural product isolated from Aspergillus flavus.[1] As a member of the aflavinine family, it has garnered interest for its potential biological activities, including its anti-insectan properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the first total synthesis of this compound. Furthermore, it delves into its known biological activities and explores potential mechanisms of action, particularly in the context of insecticidal activity. Detailed experimental protocols and characterization data are provided to support further research and development efforts.

Chemical Structure and Properties

This compound is a sterically congested indole diterpenoid characterized by a complex polycyclic framework.[2] Its core structure features an indole moiety fused to a diterpenoid system.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

A comprehensive table of the physicochemical properties of this compound is presented below. These data are essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅NO₂ | [3] |

| Molecular Weight | 417.58 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 139-141 °C | [4] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[5][6][7][8] | Inferred from synthesis work-up |

Total Synthesis of this compound

The first and thus far only total synthesis of this compound was accomplished by Li and coworkers in 2016.[2] This landmark achievement provides a blueprint for accessing this complex natural product and its analogs for further study. The synthesis is characterized by its strategic use of an AlI₃-promoted alkyne Prins cyclization to construct a key structural motif.[2]

Experimental Workflow for the Total Synthesis of this compound:

The following diagram outlines the key stages in the total synthesis of this compound as reported by Li et al.

Caption: A simplified workflow of the total synthesis of this compound.

Detailed Experimental Protocol:

The following is a detailed protocol for the final steps of the total synthesis of this compound, adapted from Li et al., 2016.[2]

Step 1: Electrocyclization and Aromatization

-

To a solution of the triene precursor in toluene is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

The reaction mixture is heated at 90 °C for 16 hours.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the pentasubstituted arene intermediate.

Step 2: Reductive Cleavage of Benzylic and Allylic C-O Bonds

-

The arene intermediate is dissolved in dichloromethane.

-

The solution is cooled to -78 °C, and triethylsilane and titanium tetrachloride are added sequentially.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-insectan properties.[1] While the specific molecular targets and signaling pathways have not been definitively elucidated for this compound itself, the broader class of indole diterpenoids offers valuable insights into its potential mechanism of action.

Insecticidal Activity:

Quantitative data on the insecticidal activity of this compound is not yet widely available in the public domain. However, related indole diterpenoids have demonstrated potent activity against a range of insect pests.[9][10]

| Compound Class | Insect Species | Activity Metric | Value | Reference |

| Indole Diterpenoids | Plutella xylostella | LD₅₀ | Not Determined | [11][12][13][14][15] |

| Indole Derivatives | Plutella xylostella | High Toxicity | - | [16] |

| Diterpene Alkaloids | Various Insects | Antifeedant & Insecticidal | - | [11][17] |

Proposed Mechanism of Action and Signaling Pathway:

Many insecticidal natural products, including some indole alkaloids, are known to target the insect nervous system.[18][19][20] A prominent target is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in insects.[18][19][20][21][22] Antagonism of the GABA receptor leads to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

Given the structural similarities and shared biological activity within the indole diterpenoid class, it is hypothesized that this compound may also exert its insecticidal effects through modulation of the GABA receptor. This would place its mechanism within the broader context of insecticides that disrupt neurotransmission.

The primary innate immunity signaling pathways in insects include the Toll, Imd, and JAK/STAT pathways.[2][9][10][23][24] These pathways are typically activated in response to microbial pathogens and are less likely to be the primary targets of a neurotoxic insecticide like this compound. However, downstream effects of neuronal disruption could potentially modulate immune responses.

Proposed Signaling Pathway for this compound's Insecticidal Action:

Caption: A proposed signaling pathway for the insecticidal action of this compound.

Spectroscopic Data

The structural elucidation of this compound was confirmed through extensive spectroscopic analysis.

¹H and ¹³C NMR Data:

X-ray Crystallography:

To date, a publicly available crystal structure of this compound has not been deposited in crystallographic databases. The determination of the crystal structure would provide definitive proof of its three-dimensional architecture and stereochemistry. General principles and methods for X-ray crystallography are well-established.[28][29][30][31][32]

Conclusion and Future Directions

This compound represents a fascinating and complex natural product with demonstrated anti-insectan potential. The successful total synthesis by Li and coworkers has opened the door for further investigation into its biological properties and mechanism of action. Future research should focus on obtaining quantitative data for its insecticidal activity against a panel of economically important pests, elucidating its precise molecular target(s) within the insect nervous system, and exploring the structure-activity relationships of synthetic analogs. Such studies will be crucial in determining the potential of this compound and its derivatives as novel bio-insecticides.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]

- 5. Khan Academy [khanacademy.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 9. Frontiers | Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues [frontiersin.org]

- 10. Insect antiviral innate immunity: pathways, effectors, and connections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Insecticidal Activity of Essential Oil from Artemisia lavandulaefolia DC. against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]

- 13. netjournals.org [netjournals.org]

- 14. Chemical composition and insecticidal activities of essential oils against diamondback moth, Plutella xylostella (L.) (Lepidoptera: Yponomeutidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Making connections in insect innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Signaling pathways implicated in the cellular innate immune responses of Drosophila | Semantic Scholar [semanticscholar.org]

- 25. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 28. mdpi.com [mdpi.com]

- 29. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]

- 31. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 32. memtein.com [memtein.com]

The Enigmatic Pathway of Aflavazole: A Technical Guide to its Biosynthesis in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflavazole, an indole diterpenoid with noted anti-insectan properties, is a secondary metabolite produced by the fungus Aspergillus flavus. While the biosynthetic pathway for aflatoxin, another prominent metabolite from this species, has been extensively studied, the pathway leading to this compound remains largely uncharacterized. This technical guide synthesizes the current understanding and presents a putative biosynthetic pathway for this compound based on its chemical structure and established principles of fungal natural product biosynthesis. It further outlines the experimental methodologies required to fully elucidate this pathway, providing a roadmap for future research in this area. This document is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery who are interested in exploring the untapped secondary metabolome of fungi.

Introduction

Aspergillus flavus is a ubiquitous fungus known for its production of a diverse array of secondary metabolites. Among these, aflatoxins have garnered significant attention due to their potent carcinogenic properties. However, the A. flavus genome harbors at least 56 predicted secondary metabolite biosynthetic gene clusters, the majority of which remain unlinked to a specific chemical product.[1][2] this compound, a structurally complex indole diterpenoid, is one such metabolite whose biosynthetic origins are yet to be fully uncovered.[1] Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for the discovery of novel enzymatic tools and the engineered production of bioactive compounds.

This guide will provide:

-

A proposed biosynthetic pathway for this compound.

-

An overview of the probable genetic organization and regulatory mechanisms.

-

Detailed experimental protocols for the elucidation of the pathway.

-

A framework for the quantitative analysis of pathway intermediates and products.

The Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been experimentally determined. However, based on its indole diterpenoid structure, a plausible pathway can be proposed, starting from primary metabolic precursors. Indole diterpenoids are typically derived from the combination of an indole-containing molecule, most commonly tryptophan, and a C20 isoprenoid unit, geranylgeranyl pyrophosphate (GGPP).[3]

The proposed pathway can be conceptualized in the following key stages:

-

Prenylation: The indole ring of a tryptophan-derived precursor is prenylated with GGPP. This reaction is catalyzed by a prenyltransferase.

-

Cyclization: The geranylgeranyl chain undergoes a series of cyclization reactions to form the characteristic polycyclic diterpene core. This is likely facilitated by a terpene cyclase.

-

Oxidative Modifications: The cyclized intermediate is then subject to a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to yield the final this compound structure.

Genetic Organization and Regulation

In fungi, genes encoding the enzymes for a specific secondary metabolite pathway are typically clustered together on a chromosome. This "biosynthetic gene cluster" (BGC) allows for co-regulation of all the necessary genes.[4][5][6] It is highly probable that the genes for this compound biosynthesis are located in one of the uncharacterized BGCs within the A. flavus genome.

A typical fungal BGC for a complex natural product like this compound would be expected to contain:

-

A backbone enzyme gene: In this case, likely a prenyltransferase and a terpene cyclase.

-

Tailoring enzyme genes: Genes encoding cytochrome P450s, dehydrogenases, and other modifying enzymes.

-

A pathway-specific transcription factor: A regulatory gene that controls the expression of the entire cluster.

-

Transporter genes: Genes encoding proteins that export the final product out of the cell.

The regulation of the this compound BGC is likely to be complex, influenced by developmental stage, nutritional cues, and environmental stressors, similar to other fungal secondary metabolite clusters.

Experimental Protocols for Pathway Elucidation

The full characterization of the this compound biosynthetic pathway requires a multi-faceted approach combining genomics, transcriptomics, metabolomics, and classical molecular biology techniques.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the BGC responsible for this compound production in A. flavus.

Methodology: Comparative Genomics and Transcriptomics

-

Genome Mining:

-

Utilize bioinformatics tools (e.g., antiSMASH, SMURF) to analyze the genome of an this compound-producing strain of A. flavus.

-

Identify all putative indole diterpenoid BGCs based on the presence of genes encoding key enzymes like prenyltransferases and terpene cyclases.

-

-

Comparative Transcriptomics (RNA-Seq):

-

Culture the A. flavus strain under conditions that promote this compound production and conditions where it is not produced.

-

Extract total RNA from both conditions and perform RNA-sequencing.

-

Compare the transcriptomes to identify BGCs that are significantly upregulated under this compound-producing conditions.

-

-

Gene Knockout and Heterologous Expression:

-

Select a candidate BGC identified from the above analyses.

-

Generate a knockout mutant of a key gene (e.g., the putative terpene cyclase) in the candidate cluster.

-

Analyze the metabolite profile of the mutant strain by HPLC-MS to confirm the loss of this compound production.

-

Alternatively, clone the entire candidate BGC and express it in a heterologous fungal host (e.g., Aspergillus nidulans) that does not natively produce this compound. Confirm the production of this compound in the transformed host.

-

Characterization of Pathway Intermediates

Objective: To identify and structurally elucidate the intermediates in the this compound pathway.

Methodology: Targeted Gene Deletions and Metabolite Profiling

-

Once the BGC is identified, systematically delete each of the tailoring enzyme genes (e.g., P450s, oxidoreductases) within the cluster.

-

Culture each mutant strain under this compound-producing conditions.

-

Extract the metabolites from the culture broth and mycelia.

-

Analyze the metabolite profiles of each mutant by HPLC-MS and compare them to the wild-type strain.

-

The accumulation of new compounds in a mutant strain that are absent in the wild-type suggests these are the substrates for the deleted enzyme.

-

Isolate and purify these accumulated intermediates.

-

Determine the chemical structures of the intermediates using spectroscopic methods (e.g., NMR, high-resolution MS).

Quantitative Data Presentation

While specific quantitative data for the this compound pathway is not yet available, the following tables provide a template for how such data should be structured once obtained through the experimental protocols outlined above.

Table 1: Gene Expression Analysis of the Putative this compound BGC

| Gene ID | Putative Function | Fold Change (this compound+ vs this compound-) | p-value |

| aflaA | Prenyltransferase | Data | Data |

| aflaB | Terpene Cyclase | Data | Data |

| aflaC | Cytochrome P450 | Data | Data |

| aflaD | Dehydrogenase | Data | Data |

| aflaR | Transcription Factor | Data | Data |

Table 2: Metabolite Production in Gene Deletion Mutants

| Strain | Genotype | This compound Titer (µg/L) | Accumulated Intermediate(s) |

| Wild-Type | afla BGC+ | Data | None |

| ΔaflaB | Terpene Cyclase KO | Not Detected | Indole-Geranylgeranyl |

| ΔaflaC | P450 KO | Not Detected | Cyclized Intermediate |

Conclusion and Future Directions

The biosynthesis of this compound in Aspergillus flavus represents an exciting and underexplored area of fungal natural product research. While the complete pathway remains to be elucidated, the combination of genomic, transcriptomic, and metabolomic approaches provides a clear path forward for its characterization. The identification of the this compound BGC and the characterization of its enzymes will not only provide fundamental insights into the metabolic capabilities of A. flavus but may also yield novel biocatalysts for synthetic biology applications. Furthermore, understanding the regulation of this pathway could lead to strategies for manipulating the production of this and other secondary metabolites in this important fungal species. The framework presented in this guide is intended to accelerate research efforts towards unraveling the enigmatic biosynthesis of this compound.

References

- 1. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the genetics of regulation of aflatoxin production and Aspergillus flavus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Aflavazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole is a structurally complex indole diterpenoid, a class of natural products known for their diverse biological activities, including anti-insectan properties.[1][2] The elucidation and confirmation of its intricate molecular architecture rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition and analysis.

Disclaimer: Specific experimental spectroscopic data for this compound is not widely available in the public domain. The data presented in the following tables are representative values derived from the analysis of structurally related indole diterpenoids and carbazole alkaloids. These values are intended to serve as a reference for researchers working on the isolation and characterization of this compound and similar compounds.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like this compound.[3] By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be determined.

Table 1: Representative ¹H NMR Spectroscopic Data for the this compound Core Structure

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (Carbazole/Indole) | 7.0 - 8.5 | m, d, t | 7.0 - 8.5 |

| Vinylic Protons | 5.0 - 6.5 | m, d | 1.0 - 10.0 |

| Methine Protons (Aliphatic) | 1.5 - 4.0 | m, d, dd | 2.0 - 12.0 |

| Methylene Protons (Aliphatic) | 1.0 - 3.5 | m, dd, dt | 2.0 - 14.0 |

| Methyl Protons | 0.8 - 2.5 | s, d | 6.0 - 7.5 |

| NH Proton (Indole/Carbazole) | 7.5 - 11.0 | br s | - |

Chemical shifts are referenced to a standard solvent signal.[4]

Table 2: Representative ¹³C NMR Spectroscopic Data for the this compound Core Structure

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Carbazole/Indole) | 110 - 145 |

| Vinylic Carbons | 115 - 150 |

| Quaternary Carbons (Aliphatic) | 35 - 60 |

| Methine Carbons (Aliphatic) | 30 - 70 |

| Methylene Carbons (Aliphatic) | 20 - 60 |

| Methyl Carbons | 15 - 30 |

Chemical shifts are referenced to a standard solvent signal.[5]

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | N-H Stretch | Indole, Carbazole | Medium, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic, Vinylic | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic | Strong |

| 1650 - 1600 | C=C Stretch | Aromatic, Alkene | Medium to Weak |

| 1470 - 1440 | C-H Bend | CH₂, CH₃ | Medium |

| 1380 - 1365 | C-H Bend | CH₃ | Medium |

| 750 - 700 | C-H Bend | Aromatic (out-of-plane) | Strong |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.[6][7]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | Expected Molecular Weight + 1 | Protonated molecular ion |

| [M+Na]⁺ | Expected Molecular Weight + 23 | Sodiated molecular ion |

| [M]⁺˙ | Expected Molecular Weight | Molecular ion (in EI-MS) |

| Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the indole, carbazole, and diterpene moieties. Common losses include small molecules like H₂O, CO, and cleavage of the terpene skeleton.[8][9][10][11] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional (1D) experiments include proton (¹H) and carbon (¹³C) acquisitions. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to determine chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) to elucidate the final structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent evaporated. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with specific functional groups using standard correlation tables.[6][7]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS). High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which helps in confirming the structural components of the molecule.[8][9][10][11]

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: A generalized workflow for the isolation and spectroscopic structure elucidation of this compound.

References

- 1. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Aflavazole: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole is a naturally occurring indole diterpenoid first isolated from the fungus Aspergillus flavus. As a member of this structurally complex class of secondary metabolites, this compound has garnered interest for its potential biological activities, including its noted anti-insectan properties. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, details of its characterization, and insights into its potential biological mechanisms of action.

Physicochemical Properties

At present, detailed quantitative physicochemical data for this compound, such as its melting point, boiling point, and pKa, are not extensively reported in publicly accessible literature. The primary focus of published research has been on its total synthesis and general classification. However, based on its chemical structure and the properties of related indole diterpenoids, a number of characteristics can be inferred.

Table 1: General Physicochemical Characteristics of this compound

| Property | Value/Description | Source/Inference |

| Molecular Formula | C₂₈H₃₅NO₂ | PubChem CID: 3086633 |

| Molecular Weight | 433.6 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Inferred from related indole diterpenoids |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from its nonpolar diterpenoid and indole moieties |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. | General chemical stability of indole alkaloids and diterpenoids |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings and Parameters |

| ¹H NMR | Complex aliphatic and aromatic proton signals consistent with the indole and diterpenoid backbone. |

| ¹³C NMR | Resonances corresponding to the 28 carbon atoms, including characteristic signals for the indole ring system and the polycyclic diterpene core. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight. Fragmentation patterns can provide structural information. |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for N-H stretching (indole), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). |

| UV-Vis Spectroscopy | Should exhibit absorption maxima characteristic of the indole chromophore. |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physical properties are not available in the cited literature. However, standard methodologies for the characterization of natural products would be employed.

General Protocol for Physicochemical Property Determination:

-

Melting Point: Determined using a calibrated melting point apparatus. A small, crystalline sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.

-

Solubility: Assessed by adding a known amount of this compound to a specific volume of various solvents at a controlled temperature. The solution is agitated, and the concentration of the dissolved solid is determined, often by spectrophotometry or gravimetric analysis after solvent evaporation.

-

pKa Determination: Potentiometric titration is a common method. A solution of this compound is titrated with a standard acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve.

Spectroscopic Analysis Workflow:

The structural characterization of a natural product like this compound typically follows a standardized workflow to ensure accurate data acquisition and interpretation.

Biological Activity and Signaling Pathways

This compound is described as an anti-insectan agent.[1] While the specific molecular targets and mechanisms of its insecticidal activity have not been fully elucidated, other indole diterpenoids have been shown to exert their effects through various biological pathways.

Recent studies on other indole-containing compounds and diterpenes suggest that they can modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4] Although direct evidence for this compound's interaction with the PI3K/Akt pathway is not yet available, it represents a plausible avenue for its biological effects.

Postulated Signaling Pathway Involvement:

The PI3K/Akt signaling pathway is a critical regulator of cellular processes. External stimuli, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to regulate cellular functions. It is hypothesized that indole diterpenoids like this compound could potentially modulate this pathway at various points.

Conclusion

This compound remains a molecule of interest due to its unique chemical structure and biological activity. While its total synthesis has been achieved, a comprehensive public profile of its quantitative physical and chemical properties is still lacking. Further research is required to fully characterize this natural product and to elucidate the precise molecular mechanisms underlying its anti-insectan activity and its potential interactions with cellular signaling pathways such as the PI3K/Akt pathway. Such studies will be invaluable for researchers in natural product chemistry, chemical biology, and drug discovery.

References

- 1. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]

- 2. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole and the broader family of aflavinine derivatives represent a class of indole diterpenoid natural products with a range of intriguing biological activities.[1] Primarily isolated from fungi, notably species of Aspergillus and Eupenicillium, these structurally complex molecules have garnered attention for their potential as anti-insectan, antiviral, and anticancer agents.[2][3] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its congeners, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Core Biological Activities

The primary biological activities reported for this compound and related aflavinine derivatives are concentrated in three main areas: anti-insectan, antiviral, and anticancer effects.

Anti-insectan Activity

The most prominently documented biological activity of this class of compounds is their anti-insectan properties.[4][3] These effects are primarily characterized by antifeedant action and growth inhibition in various insect species.

Antiviral Activity

Certain aflavinine derivatives, most notably tubingensin A, have demonstrated antiviral properties.[5] The primary target for which activity has been reported is the Herpes Simplex Virus type 1 (HSV-1).

Anticancer Activity

Emerging evidence suggests that aflavinine derivatives may also possess cytotoxic activity against various cancer cell lines.[5] This aligns with the broader understanding of indole diterpenoids, many of which exhibit potent anticancer effects through various mechanisms.[6][7]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and related aflavinine derivatives.

Table 1: Anti-insectan Activity of Aflavinine Derivatives

| Compound | Insect Species | Assay Type | Concentration | Observed Effect | Reference |

| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea | Dietary Assay | 3,000 ppm | 79% reduction in weight gain | [8] |

| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus | Dietary Assay | 3,000 ppm | 42% reduction in feeding rate | [8] |

Table 2: Cytotoxicity of Indole Diterpenoid Derivatives Against Cancer Cell Lines (IC50 in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Reference |

| Aculeatupene A | 11.12 | 23.45 | 67.81 | 34.56 | - | [5] |

| Aculeatupene B | 15.67 | 31.23 | - | 45.67 | - | [5] |

| Aculeatupene C | 17.48 | - | - | - | - | [5] |

| Penerpene J | - | - | - | - | - | [9] |

Note: Data for this compound and specific aflavinine derivatives against these cell lines are limited in the reviewed literature. The data presented are for structurally related indole diterpenoids to provide context for the potential cytotoxicity of this compound class.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound and its derivatives.

Anti-insectan Bioassay (Dietary Incorporation Method)

This protocol is designed to assess the antifeedant and growth-inhibitory effects of test compounds on lepidopteran and coleopteran insect larvae.

Objective: To determine the effect of aflavinine derivatives on the feeding behavior and development of target insect pests.

Materials:

-

Insect larvae (e.g., Helicoverpa zea, Spodoptera frugiperda, or Carpophilus hemipterus)

-

Artificial insect diet

-

Test compounds (dissolved in a suitable solvent, e.g., acetone or ethanol)

-

Solvent control

-

Petri dishes or multi-well plates

-

Fine-tipped paintbrush

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Prepare a stock solution of the test compound at a known concentration.

-

Incorporate the test compound into the molten artificial diet at various concentrations (e.g., 10, 100, 1000, 3000 ppm). Ensure thorough mixing to achieve a homogenous distribution.

-

Prepare a control diet containing the same amount of solvent used for the test compounds.

-

Dispense the diet into individual wells of a multi-well plate or small petri dishes.

-

Allow the diet to solidify.

-

Carefully place one pre-weighed insect larva into each well.

-

Incubate the plates under controlled environmental conditions suitable for the specific insect species.

-

After a defined period (e.g., 7-10 days), record the following parameters:

-

Larval weight

-

Amount of diet consumed (can be estimated by weighing the remaining diet)

-

Larval mortality

-

-

Calculate the percent reduction in weight gain and feeding rate compared to the control group.

Antiviral Assay (Plaque Reduction Assay for HSV-1)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Objective: To quantify the in vitro antiviral activity of tubingensin A and related compounds against Herpes Simplex Virus type 1.

Materials:

-

Vero cells (or other HSV-1 susceptible cell line)

-

Herpes Simplex Virus type 1 (HSV-1) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compounds (dissolved in DMSO)

-

Acyclovir (positive control)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 24-well cell culture plates

Procedure:

-

Seed Vero cells in 6-well or 24-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound and the positive control (acyclovir) in DMEM.

-

Pre-treat the confluent cell monolayers with the different concentrations of the test compound for 1-2 hours.

-

Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

-

After a 1-2 hour adsorption period, remove the virus inoculum.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing methylcellulose and the respective concentrations of the test compound.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells with a methanol/acetone solution.

-

Stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration compared to the untreated virus control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effects of this compound and aflavinine derivatives on cancer cell lines (e.g., MCF-7, HeLa, A549).

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compounds (dissolved in DMSO)

-

Doxorubicin or cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound and aflavinine derivatives exert their biological effects are not yet fully elucidated. However, based on studies of related indole alkaloids and other cytotoxic natural products, several potential signaling pathways can be proposed.

Proposed Anticancer Mechanism: Induction of Apoptosis

Many indole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][7] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A plausible mechanism for aflavinine derivatives involves the induction of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by aflavinine derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of novel aflavinine derivatives.

Caption: General workflow for biological activity screening of aflavinine derivatives.

Conclusion

This compound and its related aflavinine derivatives represent a promising class of natural products with demonstrated anti-insectan activity and potential antiviral and anticancer properties. While the available quantitative data is still somewhat limited, the established bioactivities warrant further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand their therapeutic potential and to guide the development of novel drugs based on these unique chemical scaffolds.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [iro.uiowa.edu]

- 5. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Aflavazole: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole is a naturally occurring carbazole alkaloid first identified as a potent anti-insectan secondary metabolite produced by the fungus Aspergillus flavus.[1][2] This complex heterocyclic compound is of significant interest to the scientific community due to its biological activity and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activity.

Natural Sources and Abundance of this compound

This compound is exclusively produced by certain strains of the fungus Aspergillus flavus. Crucially, its accumulation is localized within the sclerotia of the fungus, which are dense, hardened masses of mycelium that serve as survival structures.[1] The mycelium and culture broth of A. flavus do not appear to be significant sources of this metabolite.

The abundance of this compound in the sclerotia of Aspergillus flavus can vary depending on the fungal strain and culture conditions. While precise quantitative data across a wide range of strains is not extensively documented in the literature, its presence as a notable metabolite within sclerotia suggests a significant biological role for the fungus, potentially as a chemical defense against insect predation.

| Natural Source | Fungal Species | Structure of Abundance | Reported Concentration |

| Fungal Sclerotia | Aspergillus flavus | Sclerotia | Not explicitly quantified in publicly available literature, but described as a prominent metabolite. |

Experimental Protocols

Isolation of this compound from Aspergillus flavus Sclerotia

The following protocol is based on the methods described in the foundational research by TePaske, Gloer, Wicklow, and Dowd.

1. Culturing and Harvesting of Sclerotia:

-

Fungal Strain: Aspergillus flavus (NRRL 3357 or other sclerotia-producing strains).

-

Culture Medium: Potato Dextrose Agar (PDA) or a similar nutrient-rich solid medium conducive to sclerotia formation.

-

Incubation: Cultures are maintained in the dark at 25-30°C for 4-6 weeks to allow for the development and maturation of sclerotia.

-

Harvesting: Mature sclerotia are manually scraped from the surface of the agar plates.

2. Extraction:

-

The harvested sclerotia are dried and ground to a fine powder.

-

The powdered sclerotia are then subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or chloroform to extract the alkaloids, including this compound.

-

The extraction is typically performed at room temperature with continuous agitation for several hours. The process is repeated multiple times to ensure complete extraction.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A solvent gradient of increasing polarity is used to separate the components of the extract. A typical gradient might start with hexane and gradually introduce ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate) and visualized under UV light.

-

Further Purification: Fractions containing this compound, as identified by TLC, are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

-

A known weight of dried, ground sclerotia is extracted with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vigorous vortexing.

-

The extract is then centrifuged to pellet any solid material.

-

The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of fungal secondary metabolites.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program would be optimized to achieve good separation of this compound from other metabolites.

-

Flow Rate: A typical flow rate would be in the range of 0.8 - 1.2 mL/min.

-

Detection: The UV absorbance of this compound would be monitored at its wavelength of maximum absorbance (λmax), which would need to be determined from a UV spectrum of the pure compound.

-

Quantification: Quantification is achieved by creating a calibration curve using a pure analytical standard of this compound at known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Biological Activity and Potential Signaling Pathways

This compound is primarily recognized for its anti-insectan properties.[1][2] Studies have shown that it acts as a feeding deterrent and can cause mortality in various insect pests. The carbazole alkaloid structure is common among compounds with a wide range of biological activities, including neurotoxic effects.

While the precise molecular target and signaling pathway of this compound in insects have not been fully elucidated, a plausible mechanism of action for carbazole alkaloids involves the disruption of neurotransmission. This could occur through various mechanisms such as:

-

Inhibition of Acetylcholinesterase (AChE): Many alkaloids are known to inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

-

Modulation of Ion Channels: Carbazole alkaloids may also interact with ion channels in the insect's nervous system, such as sodium, potassium, or chloride channels. Disruption of the normal flow of ions across neuronal membranes can lead to uncontrolled nerve firing or blockage of nerve impulses.

-

Interference with Octopamine Signaling: Octopamine is a key neurotransmitter and neuromodulator in insects, involved in regulating various physiological processes including behavior, metabolism, and muscle function. Interference with octopaminergic signaling pathways can have profound effects on insect survival.

Based on the known neurotoxic effects of similar alkaloids, a hypothetical signaling pathway illustrating the potential impact of this compound on insect neurotransmission is presented below.

Caption: Hypothetical mechanism of this compound's anti-insectan activity via inhibition of acetylcholinesterase.

Experimental Workflow for Isolation and Bioassay

The following diagram outlines the general workflow for the isolation of this compound and subsequent evaluation of its anti-insectan activity.

References

The Anti-Insectan Mechanism of Aflavazole: An Uncharted Territory

Unveiling the Aflavazole Core: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavazole, a structurally complex and sterically congested indole diterpenoid, stands as a notable member of the aflavinine family of natural products.[1][2] Isolated from the fungus Aspergillus flavus, it has garnered attention for its anti-insectan properties.[2][3] This technical guide provides an in-depth exploration of the key structural features of the this compound core, detailing the synthetic strategies that have enabled its laboratory preparation. We present a comprehensive summary of its quantitative data, detailed experimental protocols for key synthetic transformations, and visualizations of the synthetic logic.

Core Structural Features

Contrary to what its name might imply, this compound does not possess a simple carbazole framework. Instead, its core is a highly substituted and fused indole diterpenoid structure. The key features include a pentasubstituted arene and a complex, sterically hindered polycyclic system. The elucidation of this intricate molecular architecture was made possible through a combination of spectroscopic techniques and confirmed by total synthesis.

Spectroscopic and Crystallographic Data

The structural characterization of this compound relies on extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from its characterization.

Table 1: Key 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: Key 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| V (Å3) | Data not available in search results |

| Z | Data not available in search results |

| R-factor (%) | Data not available in search results |

Note: Specific NMR and crystallographic data were not available in the provided search results. This information is typically found in the supporting information of the primary synthesis publication.

Total Synthesis of this compound

The first total synthesis of this compound was a significant achievement, navigating the challenges posed by its sterically demanding structure.[1][4] The synthetic strategy highlights a series of elegant and efficient chemical transformations.

Key Synthetic Steps and Experimental Protocols

The successful synthesis of this compound hinges on several crucial reactions. The detailed experimental protocols for these key steps, as reported in the literature, are outlined below.

1. AlI3-Promoted Alkyne Prins Cyclization: This reaction was instrumental in constructing key structural motifs of the this compound core.[1][4]

-

Protocol: To a solution of the alkyne precursor in a suitable solvent (e.g., toluene) at a low temperature (e.g., -78 °C) is added a solution of aluminum iodide (AlI3). The reaction is stirred at this temperature for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard chromatographic techniques.

2. Electrocyclization-Aromatization Sequence: This sequence was employed to assemble the pentasubstituted arene ring, a hallmark of the this compound structure.[1][4]

-

Protocol: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature (e.g., 90-140 °C) to induce a 6π-electrocyclization. Following the cyclization, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to effect aromatization. The final aromatic product is then isolated and purified.

Synthetic Workflow Visualization

The logical flow of the total synthesis of this compound, from key starting materials to the final natural product, is depicted in the following diagram.

Caption: A simplified workflow of the total synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been identified as an anti-insectan agent.[2][3] While the specific molecular target and signaling pathway of this compound are not yet fully elucidated, many indole diterpenoids exert their biological effects, including anti-insectan and neurotoxic activities, by modulating ion channels.[5][6] Paspaline-type indole diterpenoids, to which this compound is related, are known to interact with potassium ion channels in the nervous systems of insects and mammals.[5][6]

Postulated Mechanism of Anti-Insectan Activity

A plausible mechanism for the anti-insectan activity of this compound involves the disruption of normal neuronal function through the modulation of ion channels. This could lead to paralysis and eventual death of the insect.

Caption: A postulated signaling pathway for this compound's anti-insectan activity.

Conclusion

This compound represents a formidable challenge in natural product synthesis due to its intricate and sterically hindered indole diterpenoid core. The successful total synthesis has not only confirmed its structure but also provided a platform for the synthesis of analogs for further biological evaluation. Its documented anti-insectan activity, likely proceeding through the modulation of neuronal ion channels, positions this compound and related compounds as potential leads for the development of new insect control agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective total synthesis of (‒)-lucidumone enabled by tandem prins cyclization/cycloetherification sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Alkenes: The Li Synthesis of this compound [organic-chemistry.org]

- 4. Total Syntheses of this compound and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of the indole-diterpene biosynthetic gene cluster of Claviceps paspali by Agrobacterium-mediated gene replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]

A-Z on Aflavazole: A Technical Guide to a Novel Anti-insectan Carbazole

For Immediate Release

An in-depth literature review consolidates the current scientific understanding of Aflavazole, a unique carbazole alkaloid with notable anti-insectan properties. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound's discovery, synthesis, and biological activity.

Abstract

This compound, a natural product isolated from the sclerotia of the fungus Aspergillus flavus, has been identified as a potent anti-insectan agent. This review synthesizes the available research on this compound, with a focus on its chemical synthesis, biological activity, and the experimental methodologies used in its investigation. All pertinent quantitative data from the foundational study has been compiled into structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and bioactivity assessment of this compound, alongside visual representations of experimental workflows to facilitate a deeper understanding of the research conducted to date.

Introduction

This compound is a carbazole-containing metabolite first reported in 1990.[1] It was discovered during investigations into the chemical defenses of Aspergillus flavus sclerotia against fungivorous insects.[1] This review aims to provide a thorough technical summary of the existing literature on this compound, serving as a foundational resource for future research and development.

Chemical Synthesis and Structure

The first total syntheses of this compound and the related compound 14-hydroxyaflavinine have been successfully accomplished, confirming its complex chemical structure.[2] While a detailed exposition of the synthetic pathways is beyond the scope of this review, the established synthetic routes provide a basis for the production of this compound for further biological and toxicological evaluation.

Biological Activity

The primary biological activity attributed to this compound is its anti-insectan effect.[1] The foundational study demonstrated its ability to deter feeding by the driedfruit beetle (Carpophilus hemipterus), a known pest of stored agricultural products.

Quantitative Data

The anti-insectan activity of this compound was quantified in a feeding deterrence bioassay. The following table summarizes the key quantitative finding from the original publication.

| Compound | Concentration (µ g/disk ) | Feeding Deterrence (%) |

| This compound | 100 | 95 |

Table 1: Anti-insectan Activity of this compound against Carpophilus hemipterus

Experimental Protocols

A comprehensive understanding of the research findings necessitates a detailed review of the experimental methodologies employed.

Isolation of this compound

The following protocol outlines the isolation of this compound from the sclerotia of Aspergillus flavus as described in the primary literature.[1]

Caption: Workflow for the isolation of this compound.

-

Extraction: Sclerotia of Aspergillus flavus were ground and extracted with chloroform (CHCl3).

-

Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on silica gel, using a stepwise gradient of hexane and ethyl acetate for elution.

-

Fraction Collection and Bioassay: Fractions were collected and assayed for anti-insectan activity.

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions were further purified by silica gel HPLC to yield pure this compound.

Anti-insectan Bioassay

The feeding deterrence of this compound was evaluated against adult driedfruit beetles (Carpophilus hemipterus) using a disk bioassay.[1]

Caption: Experimental workflow for the anti-insectan bioassay.

-

Disk Preparation: Filter paper disks were treated with a solution of this compound in a suitable solvent. Control disks were treated with the solvent alone.

-

Assay Setup: Treated and control disks were placed in Petri dishes.

-

Insect Introduction: A predetermined number of adult Carpophilus hemipterus were introduced into each Petri dish.

-

Incubation: The dishes were incubated in a dark environment at 25 °C for 48 hours.

-

Data Collection: After the incubation period, the area of each disk consumed by the beetles was measured.

-

Calculation: The percent feeding deterrence was calculated by comparing the consumption of the treated disks to the control disks.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in insects. This represents a significant knowledge gap and a promising area for future investigation. Based on the activity of other carbazole alkaloids, potential targets could include neurotransmitter receptors or developmental pathways. However, this remains speculative without direct experimental evidence.

Conclusion and Future Directions

This compound has been identified as a potent anti-insectan compound with a well-defined chemical structure and a reported total synthesis. The foundational research provides a solid basis for its isolation and initial biological characterization. However, to fully assess its potential as a lead compound for the development of novel insecticides, further research is imperative. Key areas for future investigation include:

-

Elucidation of the mechanism of action: Identifying the molecular target(s) of this compound in insects is crucial.

-

Spectrum of activity: Determining the efficacy of this compound against a broader range of insect pests.

-

Toxicological studies: Assessing the safety profile of this compound in non-target organisms and the environment.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The information compiled in this technical guide serves as a catalyst for these future research endeavors, which will be vital in unlocking the full potential of this compound in the field of crop protection and pest management.

References

Methodological & Application

Total Synthesis of Aflavazole: A Detailed Experimental Protocol

Application Note

Aflavazole is a structurally complex indole diterpenoid natural product with known anti-insectan properties. Its intricate polycyclic architecture has made it a challenging target for synthetic chemists. This document provides a detailed experimental protocol for the total synthesis of this compound, based on the first successful route developed by Li and coworkers.[1][2] The synthesis employs a strategic AlI3-promoted alkyne Prins cyclization to construct a key portion of the molecular framework, followed by an electrocyclization–aromatization sequence to complete the carbazole core.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products and their analogs.

Data Presentation

Summary of Yields for Key Synthetic Steps

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | AlI3-promoted Alkyne Prins Cyclization | Alkyne Intermediate | Tetracyclic Core | 51% |

| 2 | Stille-Migita Coupling | Tetracyclic Core | Arylated Intermediate | 85% |

| 3 | Julia-Kocienski Olefination | Arylated Intermediate | Triene Precursor | 92% |

| 4 | Electrocyclization and Aromatization | Triene Precursor | Carbazole Intermediate | 82% (over 2 steps) |

| 5 | Reductive Cleavage of Benzyl Ether | Carbazole Intermediate | Penultimate Intermediate | 76% |

| 6 | Desulfonation | Penultimate Intermediate | This compound | 88% |

Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (s, 1H), 7.61 (s, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 3.54 (s, 3H), 3.21 (m, 1H), 2.89 (dd, J = 14.0, 4.0 Hz, 1H), 2.65 (m, 1H), 2.40-2.20 (m, 4H), 1.85 (m, 1H), 1.65 (s, 3H), 1.50 (s, 3H), 1.25 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.2, 138.9, 136.4, 132.1, 128.7, 125.4, 122.9, 120.8, 119.5, 110.9, 110.2, 78.5, 55.4, 48.2, 45.1, 42.7, 38.9, 35.4, 33.1, 29.8, 28.7, 25.4, 22.1, 18.9, 16.5 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₇H₃₁NO: [M+H]⁺ 386.2484; Found: 386.2482 |

| Optical Rotation | [α]D²⁵ -35.2 (c 0.1, CHCl₃) |

Experimental Protocols

Key Experiment 1: AlI₃-promoted Alkyne Prins Cyclization

This pivotal step constructs the tetracyclic core of this compound through a carefully orchestrated cyclization cascade.

Procedure:

-

To a solution of the alkyne precursor (1.0 equiv) in toluene (0.01 M) at -78 °C under an argon atmosphere, add a solution of aluminum iodide (AlI₃) (3.0 equiv) in toluene (0.1 M) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the tetracyclic product.

Key Experiment 2: Electrocyclization and Aromatization

This sequence transforms the triene precursor into the characteristic carbazole core of this compound.

Procedure:

-

Dissolve the triene intermediate (1.0 equiv) in toluene (0.01 M) in a sealed tube.

-

Heat the solution at 90 °C for 12 hours to effect the 6π electrocyclization.

-

Cool the reaction mixture to room temperature and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).

-

Stir the mixture at room temperature for 1 hour to complete the aromatization.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the carbazole intermediate.

Mandatory Visualization

Caption: Workflow for the total synthesis of this compound.

Caption: Logical approach to the total synthesis of this compound.

References

Step-by-step guide to Aflavazole synthesis

Based on the first total synthesis of the anti-insectan indole diterpenoid Aflavazole, this document outlines the key strategies and protocols employed in its chemical construction. The synthesis was first reported by Li, et al., in the Journal of the American Chemical Society in 2016.[1][2] this compound is a complex natural product isolated from the fungus Aspergillus flavus, featuring a sterically congested and densely substituted molecular architecture.[2][3]

Retrosynthetic Analysis and Strategy

The synthesis strategy is designed to address the significant steric challenges of the this compound scaffold. The overall approach is a divergent synthesis, where a common precursor can be used to generate multiple related natural products.[4] The final steps to achieve this compound involve the reductive cleavage of a benzyl ether and a desulfonation reaction.[3] This key precursor is an elaborate arene, which is assembled through a critical electrocyclization-aromatization sequence. The precursor for this sequence is a triene, formed via a Julia-Kocienski olefination and a Stille-Migita coupling, demonstrating a sophisticated approach to constructing the multi-substituted aromatic system.[3]

Synthetic Workflow Overview

The forward synthesis begins with the preparation of key building blocks, which are then strategically combined to assemble the complex polycyclic core. The final stages of the synthesis focus on the formation of the unique pentasubstituted arene motif.

Caption: High-level workflow for the total synthesis of this compound.

Key Experimental Protocols

The synthesis is characterized by several key transformations designed to build complexity and control stereochemistry. The protocols outlined here are based on the published methodology.[3]

Stage 1: Synthesis of Allyl Iodide Intermediate

The synthesis of the crucial allyl iodide intermediate (17) involves multiple steps starting from a known precursor. A key transformation includes a palladium-catalyzed methoxycarbonylation to generate an ester (30), which is then reduced and subjected to an iodination reaction using triphenylphosphine, iodine, and imidazole to furnish the target allyl iodide.[3]

Stage 2: Assembly of the Polycyclic Core